2-Chloropropan-1-ol

Acidity pKa Inductive Effect

2-Chloropropan-1-ol (CAS 78-89-7), also referred to as 2-chloro-1-propanol or propylene chlorohydrin, is a chlorohydrin characterized by a chlorine atom at the secondary C2 position and a primary hydroxyl group. It is a colorless liquid with a boiling point of 133–134°C, density d20 1.103, refractive index nD20 1.4362 , and an estimated LogP of 0.606.

Molecular Formula C3H7ClO
Molecular Weight 94.54 g/mol
CAS No. 78-89-7
Cat. No. B1217905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropropan-1-ol
CAS78-89-7
Synonyms2-chloro-1-propanol
propylene chlorohydrin
propylenechlorohydrin
Molecular FormulaC3H7ClO
Molecular Weight94.54 g/mol
Structural Identifiers
SMILESCC(CO)Cl
InChIInChI=1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3
InChIKeyVZIQXGLTRZLBEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (NTP, 1992)
SOL IN WATER, ALCOHOL
SOL IN ETHER, ETHANOL

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropropan-1-ol (CAS 78-89-7): Procurement Specifications and Baseline Properties


2-Chloropropan-1-ol (CAS 78-89-7), also referred to as 2-chloro-1-propanol or propylene chlorohydrin, is a chlorohydrin characterized by a chlorine atom at the secondary C2 position and a primary hydroxyl group. It is a colorless liquid with a boiling point of 133–134°C, density d20 1.103, refractive index nD20 1.4362 [1], and an estimated LogP of 0.606 [2]. This compound serves primarily as an organic synthesis intermediate, notably in the preparation of propylene oxide and various pharmaceutical precursors [3].

2-Chloropropan-1-ol (CAS 78-89-7): Structural Constraints on Generic Substitution


Within the C3 chlorohydrin family, substitution of 2-chloropropan-1-ol with isomeric analogs such as 1-chloro-2-propanol (CAS 127-00-4) or 3-chloropropan-1-ol (CAS 627-30-5) is not chemically or functionally equivalent. These compounds exhibit divergent physicochemical properties, reaction kinetics, and toxicological profiles that preclude straightforward interchange. Specifically, the position of the chlorine atom relative to the hydroxyl group dictates both the acidity (pKa) of the molecule [1] and its mechanism and rate of dehydrochlorination [2][3]. The following quantitative evidence delineates these critical distinctions for informed scientific selection.

2-Chloropropan-1-ol (CAS 78-89-7): Quantitative Differentiation Guide for Scientific Procurement


Enhanced Acidity of 2-Chloropropan-1-ol vs. 3-Chloropropan-1-ol

2-Chloropropan-1-ol exhibits greater acidity compared to its positional isomer, 3-chloropropan-1-ol. This is a direct consequence of the chlorine atom's proximity to the hydroxyl group, which exerts a stronger electron-withdrawing inductive effect, thereby stabilizing the resulting alkoxide ion [1].

Acidity pKa Inductive Effect

Rate-Determining Step Kinetics in Dehydrochlorination vs. 1-Chloro-2-propanol

In a direct comparative study of dehydrochlorination with sodium hydroxide, the rate-determining step kinetics were quantified for 2-chloro-1-propanol (2) and its isomer, 1-chloro-2-propanol (3). While both proceed through a propylene oxide intermediate when reacting with isopropyl amine [1], their kinetic profiles in NaOH-mediated dehydrochlorination differ due to distinct mechanistic pathways, as described in the Arkivoc study [2].

Reaction Kinetics Dehydrochlorination Chlorohydrin

Comparative Acute Oral Toxicity in Mammalian Models

The acute oral toxicity of 2-chloro-1-propanol has been established in rodent models, providing a quantifiable safety benchmark for handling and regulatory compliance [1].

Toxicology LD50 Safety Assessment

Physical Property Differentiation: Boiling Point and Density vs. 1-Chloro-2-propanol

2-Chloropropan-1-ol possesses distinct physical properties compared to its primary isomer, 1-chloro-2-propanol, which is crucial for separation and purification strategies [1].

Physicochemical Properties Boiling Point Density Purification

2-Chloropropan-1-ol (CAS 78-89-7): Optimal Application Scenarios Based on Verified Differentiation


Synthesis of Propylene Oxide via Dehydrochlorination

2-Chloropropan-1-ol is a direct precursor to propylene oxide [1]. The kinetically distinct dehydrochlorination pathway of 2-chloropropan-1-ol, proceeding through a propylene oxide intermediate as confirmed by its reaction with isopropyl amine [2], makes it the preferred substrate when propylene oxide is the targeted intermediate.

Chiral Building Block in Asymmetric Synthesis

The presence of a chiral center at the C2 position enables the procurement of enantiopure (R)- and (S)-2-chloropropan-1-ol (CAS 37493-14-4 and 19210-21-0, respectively) [1][2]. These enantiomers are valuable chiral building blocks for the synthesis of complex, stereospecific molecules, including pharmaceuticals and chiral ligands, leveraging stereochemical integrity that is absent in achiral isomers like 3-chloropropan-1-ol.

Pharmaceutical Intermediate for APIs Requiring Specific Reactivity

The heightened acidity of 2-chloropropan-1-ol, compared to 3-chloropropan-1-ol [1], enhances its utility in base-catalyzed alkylation and etherification reactions [2]. This property is particularly relevant in the synthesis of pharmaceutical intermediates where efficient, high-yield nucleophilic substitution is required, such as in the preparation of certain antiviral and anticancer agent precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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